(E)-3-(1H-indol-6-yl)acrylic acid
Description
Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Drug Discovery
The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. nih.govwisdomlib.org This versatile framework is present in a multitude of natural products, alkaloids, and bioactive molecules, making it a prime candidate for the development of new drugs. nih.gov The significance of the indole nucleus is underscored by its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. mdpi.comscilit.com
Indole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. nih.govnih.govkit.edu The ability of the indole ring to interact with various biological targets, such as enzymes and receptors, has led to the development of numerous FDA-approved drugs. mdpi.comaip.org Researchers are continuously exploring the vast chemical space of indole derivatives to design novel therapeutic agents with improved efficacy and reduced side effects. nih.govijpsr.com The structural versatility of the indole scaffold allows for the introduction of diverse substituents, which can significantly modulate the biological activity of the resulting compounds. mdpi.com
Overview of Alpha, Beta-Unsaturated Carboxylic Acid Derivatives in Therapeutic Development
Alpha, beta-unsaturated carboxylic acids and their derivatives are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group. wikipedia.org This structural motif is found in many biologically active natural products and serves as a crucial building block in organic synthesis. chemistryviews.org The reactivity of the α,β-unsaturated system, particularly its susceptibility to Michael addition, makes it an interesting pharmacophore in drug design. nih.govnih.gov
These compounds have been investigated for a range of therapeutic applications. nih.gov However, their potential to act as Michael acceptors can also lead to cytotoxicity, a factor that requires careful consideration during drug development. nih.gov Despite this, the tunable electronic properties of the α,β-unsaturated carbonyl functionality allow for the fine-tuning of biological activity. nih.gov Researchers have successfully utilized this feature to develop irreversible inhibitors that form covalent bonds with their target proteins, a strategy that has proven effective in overcoming drug resistance in some cancer therapies. nih.gov The bioactivation of some α,β-unsaturated carboxylic acids through glucuronidation has also been shown to enhance their reactivity towards biological nucleophiles. nih.gov
Research Context and Significance of (E)-3-(1H-indol-6-yl)acrylic Acid
This compound, a molecule combining the key features of an indole ring and an α,β-unsaturated carboxylic acid, represents a specific point of interest within chemical biology research. The "E" designation in its name refers to the stereochemistry of the double bond, indicating that the indole and carboxylic acid groups are on opposite sides of the double bond. This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structure allows for further chemical modifications at various positions on the indole ring, the acrylic acid moiety, and the double bond, providing a platform for creating libraries of diverse compounds for biological screening. The study of this compound and its derivatives contributes to a deeper understanding of the structure-activity relationships of this class of compounds, guiding the design of future therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1H-indol-6-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-9-5-6-12-10(9)7-8/h1-7,12H,(H,13,14)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFPWJSGXWEGPM-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CN2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E 3 1h Indol 6 Yl Acrylic Acid and Its Analogs
Established and Emerging Synthetic Routes to Indole-Acrylic Acids
The creation of the acrylic acid side chain on an indole (B1671886) core can be achieved through several reliable methods. These range from classic condensation reactions to modern techniques that utilize advanced catalysts and energy sources.
The Knoevenagel condensation is a cornerstone reaction in the synthesis of indole-acrylic acids. wikipedia.org It involves the reaction of an indole-aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgacgpubs.org The reaction proceeds through a nucleophilic addition followed by a dehydration step, resulting in the formation of an α,β-unsaturated acid. wikipedia.org A notable variant is the Doebner modification, where pyridine is used as the solvent, which also facilitates decarboxylation when one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org
For instance, the condensation of indole-3-carboxaldehyde (B46971) with malonic acid in the presence of pyridine leads to the formation of 3-indoleacrylic acid. nih.gov This method is widely applicable to various substituted indole aldehydes. Other coupling reactions, while not as common as the Knoevenagel for this specific transformation, are also employed in the broader synthesis of substituted indoles. unina.it
Table 1: Comparison of Catalysts in Knoevenagel Condensation for Indole-Acrylic Acid Derivatives
| Catalyst/System | Substrates | Conditions | Yield | Source |
|---|---|---|---|---|
| Piperidine | 2-methoxybenzaldehyde, Thiobarbituric acid | Ethanol, Reflux | Good | wikipedia.org |
| Pyridine (Doebner) | Acrolein, Malonic acid | Reflux | Good | wikipedia.orgorganic-chemistry.org |
| Ethylenediammonium diacetate (EDDA) | Aldehydes/Ketones, Active methylene compounds | [bmim]BF4 (ionic liquid) | High | organic-chemistry.org |
To enhance reaction rates and often improve yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of indole derivatives. nih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times, sometimes from hours to minutes, by efficiently heating the reactants. researchgate.netscilit.com For example, the Knoevenagel condensation of 3-(cyanoacetyl)indole with various heteroaryl-aldehydes has been achieved in 8-90 minutes with yields ranging from 30-94% under microwave conditions at 100°C. scilit.com
Ionic liquids (ILs) have emerged as versatile catalysts and environmentally benign reaction media. mdpi.com Their properties, such as non-volatility, non-flammability, and recyclability, make them attractive alternatives to traditional organic solvents. mdpi.com Brønsted acid ionic liquids have been used to catalyze the synthesis of α-indolylacrylate derivatives in good to excellent yields. nih.govrsc.org The use of an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) in conjunction with a catalyst like ethylenediammonium diacetate (EDDA) allows for efficient Knoevenagel condensations, with the added benefit that the catalyst and solvent can often be recycled. organic-chemistry.org The combination of microwave heating and ionic liquid catalysis provides a powerful and efficient method for synthesizing indole-2-carboxylic acid esters and other related structures. researchgate.net
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of indole-acrylic acid synthesis, this often involves using water as a solvent, employing reusable catalysts, and minimizing waste. researchgate.net
Ionic liquids are considered a green approach due to their recyclability and low vapor pressure. mdpi.comnih.gov For example, the synthesis of α-indolylacrylates using a recyclable Brønsted acid ionic liquid catalyst in butyl acetate (B1210297) represents a greener alternative to established methods. nih.govrsc.org Similarly, multicomponent reactions (MCRs) performed in aqueous media using a recyclable acidic ionic liquid like [Hmim]HSO4 exemplify a green and efficient protocol for synthesizing complex indole derivatives. researchgate.net The use of heterogeneous base catalysts, such as reconstructed hydrotalcite, allows for efficient carbon-carbon bond formations in the presence of water, simplifying catalyst separation and reuse. organic-chemistry.org
Regioselective Synthesis of 6-Substituted Indole-Acrylic Acids
Achieving substitution at a specific position on the indole ring is a critical challenge in synthesis. The synthesis of (E)-3-(1H-indol-6-yl)acrylic acid requires methods that can selectively introduce functional groups at the C-6 position of the indole nucleus.
The primary route to this compound involves a Knoevenagel-type condensation starting from 1H-indole-6-carboxaldehyde . sigmaaldrich.comnih.gov This key precursor, which has the necessary aldehyde functional group at the desired C-6 position, is reacted with an active methylene compound like malonic acid or its ester equivalent.
A typical reaction involves heating 1H-indole-6-carboxaldehyde with malonic acid in a basic solvent system, such as pyridine with a catalytic amount of piperidine. This mixture is heated to induce condensation and subsequent decarboxylation (if starting with malonic acid) to yield the target acrylic acid. The geometry of the resulting double bond is predominantly the more stable (E)-isomer.
The synthesis of the crucial precursor, 1H-indole-6-carboxaldehyde, is a key step. This aldehyde can be prepared through various formylation methods applied to 6-substituted indoles or by building the indole ring from a precursor that already contains the aldehyde or a masked aldehyde function at the correct position on the benzene (B151609) ring.
An alternative and common synthetic strategy involves synthesizing the ester of the target acid first, followed by hydrolysis. For example, methyl (E)-indole-6-acrylate or ethyl (E)-3-(1H-indol-6-yl)acrylate can be prepared via the Knoevenagel condensation of 1H-indole-6-carboxaldehyde with a malonic acid monoester or via a Wittig-type reaction.
This intermediate ester is then subjected to hydrolysis to yield the final carboxylic acid. chemguide.co.uklibretexts.org Alkaline hydrolysis (saponification) is often preferred as it is an irreversible reaction that goes to completion. chemguide.co.uklibretexts.org A specific procedure involves treating the methyl ester precursor with lithium hydroxide (B78521) monohydrate in a solvent mixture like methanol, tetrahydrofuran (B95107), and water. prepchem.com The mixture is heated, and after the reaction is complete, acidification of the cooled mixture precipitates the desired this compound, which can be isolated by filtration. prepchem.com This two-step process—ester formation followed by hydrolysis—is a robust and high-yielding pathway to the final product. prepchem.com
Table 2: Hydrolysis of Methyl E-indole-6-acrylate
| Reagent | Solvent System | Conditions | Yield | Product | Source |
|---|
Design and Synthesis of Novel this compound Derivatives
The design of novel derivatives of this compound focuses on three primary areas of modification: strategic alterations to the core indole nucleus, chemical derivatization of the acrylic acid functional group, and the conjugation of the entire molecule to other chemical entities to create hybrid structures. These approaches aim to explore the structure-activity relationship (SAR) of this class of compounds, potentially enhancing their biological efficacy, selectivity, and pharmacokinetic properties.
Modification of the indole nucleus of this compound is a key strategy for generating novel analogs. While specific literature detailing extensive modifications on this exact scaffold is limited, established principles of indole chemistry can be applied to design potential synthetic pathways. These modifications can be broadly categorized into substitutions on the indole nitrogen (N-1 position) and substitutions on the aromatic carbocyclic or heterocyclic rings.
N-Substitution: The indole nitrogen possesses a reactive proton that can be deprotonated by a base to form an indolide anion. This anion can then react with various electrophiles. A common modification is N-alkylation, which can be achieved by reacting the parent indole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Another approach is N-arylation, which can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide, a palladium catalyst, and a suitable ligand.
C-Substitution: Electrophilic aromatic substitution on the indole ring typically occurs at the C-3 position due to its high electron density. However, since the C-3 position is part of the acrylic acid side chain in the parent molecule's precursor (indole), modifications at other positions must be considered. Functionalization of the benzene portion of the indole nucleus (positions 4, 5, and 7) can be achieved, often requiring specific starting materials or directing groups. For instance, halogenation (bromination or chlorination) can introduce substituents that serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions) to introduce new carbon-carbon or carbon-heteroatom bonds.
Below is a table of potential derivatives based on these strategic modifications.
| Derivative Name | Modification Site | Synthetic Strategy |
| (E)-3-(1-Methyl-1H-indol-6-yl)acrylic acid | N-1 | N-alkylation with methyl iodide |
| (E)-3-(1-Benzyl-1H-indol-6-yl)acrylic acid | N-1 | N-alkylation with benzyl bromide |
| (E)-3-(5-Bromo-1H-indol-6-yl)acrylic acid | C-5 | Halogenation of a suitable precursor |
| (E)-3-(5-Phenyl-1H-indol-6-yl)acrylic acid | C-5 | Suzuki coupling from a 5-bromo precursor |
The acrylic acid functional group is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives, primarily esters and amides. These transformations can significantly alter the compound's polarity, solubility, and ability to interact with biological targets.
Ester Synthesis: Esters of this compound can be readily prepared through several standard methods. Fischer esterification involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). researchgate.net Alternatively, for more sensitive substrates, coupling agents can be used. The reaction of the carboxylic acid with an alkyl halide in the presence of a base like cesium carbonate is another effective method. The synthesis of the parent acid itself is often achieved by hydrolyzing the methyl ester, demonstrating the feasibility of this linkage. prepchem.com
Amide Synthesis: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. Common coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), or peptide coupling reagents such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) with a non-nucleophilic base like N-methylmorpholine (NMM). researchgate.netfabad.org.tr This methodology allows for the introduction of a vast range of substituents by varying the amine component.
A table of representative derivatives is provided below.
| Derivative Name | Derivative Type | Reagents for Synthesis |
| Methyl (E)-3-(1H-indol-6-yl)acrylate | Ester | Methanol, H₂SO₄ (Fischer Esterification) |
| Ethyl (E)-3-(1H-indol-6-yl)acrylate | Ester | Ethanol, H₂SO₄ (Fischer Esterification) |
| (E)-N-Benzyl-3-(1H-indol-6-yl)acrylamide | Amide | Benzylamine, EDCI, DMAP |
| (E)-3-(1H-indol-6-yl)-1-(morpholino)prop-2-en-1-one | Amide | Morpholine, HATU, NMM |
Building upon the derivatization of the acrylic acid moiety, this compound can be linked to other complex molecules to form conjugates and hybrid structures. This molecular hybridization strategy combines two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. rsc.org
Peptide Conjugates: The carboxylic acid group can be coupled to the N-terminus of amino acids or peptides using standard solid-phase or solution-phase peptide synthesis techniques. nih.gov The reaction typically employs peptide coupling reagents like HATU or HBTU/HOBt to form a stable amide bond between the indole-acrylic acid scaffold and the peptide. This approach allows the indole moiety to be targeted to specific biological pathways or to improve its pharmacokinetic profile.
Hybrid Molecules: The scaffold can be conjugated to other biologically active heterocyclic systems. For example, by selecting an amine-containing heterocycle as the coupling partner in an amide bond formation reaction, a novel hybrid molecule is created. This strategy aims to combine the therapeutic effects of both parent molecules or to develop multifunctional agents. The design of such hybrids often involves linking known pharmacophores through a stable linker, such as the prop-2-enamide bridge formed in this process.
A table of potential conjugate and hybrid molecules is presented below.
| Derivative Name | Derivative Type | Coupling Partner | Linkage Type |
| (E)-N-(2-((Carboxymethyl)amino)-2-oxoethyl)-3-(1H-indol-6-yl)acrylamide | Peptide Conjugate | Glycylglycine | Amide |
| (E)-3-(1H-indol-6-yl)-N-(pyridin-4-ylmethyl)acrylamide | Hybrid Molecule | 4-(Aminomethyl)pyridine | Amide |
| 2-Amino-3-(4-hydroxyphenyl)propyl (E)-3-(1H-indol-6-yl)acrylate | Peptide Conjugate | Tyrosine Methyl Ester | Ester |
Preclinical Biological Investigations and Molecular Mechanisms of E 3 1h Indol 6 Yl Acrylic Acid Derivatives
Mechanistic Studies of Antineoplastic and Antiproliferative Activities
The anticancer properties of indole (B1671886) derivatives have been a significant focus of research, with studies pointing to their interference with fundamental cellular processes required for tumor growth and proliferation. semanticscholar.org
Inhibition of Microtubule Dynamics and Tubulin Polymerization
A crucial mechanism by which certain indole-based compounds exert their antiproliferative effects is through the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. researchgate.net Drugs that interfere with microtubule assembly, either by preventing tubulin polymerization or by inhibiting microtubule disassembly, are of significant interest in cancer therapy. nih.govresearchgate.net
Diverse classes of synthetic and semi-synthetic compounds containing an indole nucleus have been shown to modulate microtubule polymerization and depolymerization, thereby altering tubulin dynamics. nih.gov For instance, some indole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis (programmed cell death). benthamscience.com The indole scaffold has been identified as a key feature in a variety of natural and synthetic tubulin inhibitors. researchgate.netnih.gov
Research has focused on designing and synthesizing novel indole-based molecules that can effectively inhibit tubulin polymerization, with some exhibiting potent anti-tumor activities. nih.govbenthamscience.com These compounds often bind to specific sites on tubulin, such as the colchicine (B1669291) binding site, preventing the formation of functional microtubules. nih.govresearchgate.net
Induction of Cell Cycle Arrest (e.g., G2/M phase accumulation)
By disrupting microtubule function, many indole derivatives effectively halt the cell cycle at the G2/M phase. nih.govnih.gov The G2/M checkpoint is a critical control point that ensures the cell is ready for mitosis. When microtubules are compromised, the mitotic spindle cannot form correctly, triggering this checkpoint and preventing cell division.
Studies have demonstrated that treatment of cancer cells with certain indole-6-carboxylic acid derivatives leads to a significant accumulation of cells in the G2/M phase. nih.govnih.gov This cell cycle arrest is a direct consequence of the inhibition of tubulin polymerization. nih.gov For example, some synthetic 2,3-arylpyridylindole derivatives have been shown to induce G2/M arrest at higher concentrations. nih.gov Similarly, a benz[f]indole-4,9-dione analog was found to cause G2/M phase accumulation in human lung cancer cells. doi.org This effect is often associated with an increase in the expression of cyclin B1, a key regulator of the G2/M transition. doi.orgnih.gov
The induction of G2/M arrest is a common mechanism for many anticancer agents and is a key contributor to the antiproliferative effects of these indole derivatives. mdpi.comresearchgate.net
Modulation of Kinase Signaling Pathways (e.g., protein kinases)
In addition to their effects on microtubules, indole derivatives have been found to modulate various kinase signaling pathways that are often dysregulated in cancer. nih.gov Protein kinases are enzymes that play a central role in cell signaling, and their aberrant activity can drive tumor growth and survival.
Several indole-containing compounds have been developed as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov Overexpression of these receptors is common in many cancers and is associated with increased proliferation, angiogenesis (the formation of new blood vessels), and metastasis. nih.govnih.gov
Specifically, certain indole-6-carboxylic acid derivatives have been synthesized and shown to possess inhibitory activity against EGFR and VEGFR-2. nih.govnih.gov For instance, one study identified a hydrazone derivative of indole-6-carboxylic acid as a potent EGFR inhibitor and an oxadiazole derivative as a VEGFR-2 inhibitor. nih.gov These compounds were found to be cytotoxic to various cancer cell lines. nih.govnih.gov Another class of indole derivatives, (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, has been identified as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of mitotic progression. nih.gov
The ability of these compounds to target multiple kinase pathways highlights their potential as multi-targeted anticancer agents.
Anti-inflammatory and Immunomodulatory Mechanisms
Beyond their anticancer properties, derivatives of (E)-3-(1H-indol-6-yl)acrylic acid and related indole compounds have demonstrated significant anti-inflammatory and immunomodulatory effects. nih.govresearchgate.net
Suppression of Pro-inflammatory Cytokine Secretion
A key aspect of the anti-inflammatory activity of these compounds is their ability to suppress the production of pro-inflammatory cytokines. nih.gov Cytokines are signaling proteins that play a critical role in regulating the immune response. In chronic inflammatory conditions, the overproduction of pro-inflammatory cytokines can lead to tissue damage.
Indoleacrylic acid (IA), a metabolite produced by certain commensal bacteria in the gut, has been shown to mitigate inflammatory responses. nih.govresearchgate.netnih.gov Studies have demonstrated that IA can inhibit the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS). researchgate.netnih.gov Another related compound, Indole-3-propionic acid (IPA), has also been shown to downregulate IL-1β production in macrophages. nih.gov
The mechanism behind this cytokine suppression can involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. researchgate.netnih.govnih.gov For instance, IPA has been shown to inhibit NF-κB signaling in macrophages. nih.gov Furthermore, some N-acylhydrazone derivatives containing an indole group have been found to decrease the levels of IL-6, TNF-α, IL-17, and IFN-γ, acting through the nitric oxide pathway and cytokine signaling. mdpi.com
The ability of these indole derivatives to suppress the production of multiple pro-inflammatory cytokines underscores their potential as therapeutic agents for a variety of inflammatory diseases. mdpi.comnih.gov
Activation of Antioxidant Response Element (ARE) Pathways (e.g., NRF2)
No specific studies demonstrating the activation of the Antioxidant Response Element (ARE) pathway or the transcription factor NRF2 by this compound were identified.
However, research on other indole derivatives indicates that the indole scaffold can play a role in modulating oxidative stress responses. For instance, Indole-3-acetic acid (IAA) has been shown to activate the NRF2-ARE pathway, leading to the expression of antioxidant enzymes like heme oxygenase 1 (HO-1). In studies on human dental pulp stem cells, treatment with IAA resulted in the translocation of NRF2 to the nucleus and upregulation of HO-1, protecting the cells from oxidative damage. Similarly, other natural and synthetic compounds are known activators of NRF2 signaling, which is a key regulator of cellular defense against oxidative and electrophilic stress. The activation typically involves the dissociation of NRF2 from its cytosolic repressor, Keap1, allowing it to enter the nucleus and bind to the ARE in the promoter region of various cytoprotective genes.
Receptor-Mediated Immunomodulation (e.g., Aryl Hydrocarbon Receptor, Pregnane (B1235032) X Receptor)
Specific data on the interaction of this compound with the Aryl Hydrocarbon Receptor (AhR) or the Pregnane X Receptor (PXR) is not available in the reviewed literature.
Nonetheless, the role of other indole-based metabolites as ligands for these receptors is well-documented. AhR and PXR are recognized as key regulators of gut homeostasis and xenobiotic metabolism. Many dietary and microbiota-derived indole compounds can activate these receptors. For example, indole-3-propionic acid (IPA), a metabolite produced by gut bacteria, is known to interact with PXR to suppress intestinal inflammation. Likewise, indoleacrylic acid (the 3-yl isomer) is recognized for its anti-inflammatory properties, which are potentially mediated through host receptors. Activation of AhR by various indole derivatives can influence immune cell differentiation and help maintain the integrity of the intestinal barrier.
Antimicrobial and Anti-virulence Biological Activities
While the indole scaffold is a key feature in many compounds with antimicrobial properties, no specific data on the antimicrobial or anti-virulence activity of this compound was found.
Quorum Sensing Inhibition (e.g., Acyl-Homoserine Lactone Synthase)
There is no direct evidence of this compound acting as a quorum sensing (QS) inhibitor. However, the parent molecule, indole, is a known inhibitor of QS in several Gram-negative bacteria. Indole can interfere with the N-acyl homoserine lactone (AHL) signaling pathway, which bacteria use to coordinate group behaviors like virulence and biofilm formation. The mechanism of inhibition can involve altering the stability and folding of QS regulator proteins, such as AqsR, thereby preventing the transmission of the QS signal. This inhibitory effect of indole has been observed in various species, including Chromobacterium violaceum and Serratia marcescens.
Disruption of Bacterial Pathogenesis Factors (e.g., biofilm formation)
No studies were identified that specifically investigate the effect of this compound on bacterial biofilm formation. The broader class of indole derivatives has shown promise in this area. Indole and its derivatives, such as 5-fluoro indole, can inhibit biofilm formation in pathogens like Serratia marcescens by interfering with QS and motility. Synthetic indolyl acrylamides have also been rationally designed as antibacterial agents targeting multidrug-resistant bacteria, indicating the potential of this chemical class to combat bacterial pathogenesis.
Antialgal Action through Oxidative Stress and Gene Expression Perturbation
A search of scientific literature yielded no information regarding the antialgal activity of this compound.
Serotonin (B10506) Receptor Modulation
Specific binding affinities and functional data for this compound at serotonin (5-HT) receptors are not available. The indole nucleus is a core structural feature of the neurotransmitter serotonin and, consequently, a vast number of 5-HT receptor ligands. Derivatives such as arylpiperazines and other complex indole-containing molecules have been extensively studied as potent modulators of various 5-HT receptors, including 5-HT1A, 5-HT2A, and 5-HT3. For example, certain indole derivatives show high affinity for 5-HT1B and 5-HT1D receptors, which are targets for migraine treatments. The interaction typically
Conclusion
(E)-3-(1H-indol-6-yl)acrylic acid is a chemically significant molecule that combines the privileged indole (B1671886) scaffold with the reactive α,β-unsaturated carboxylic acid moiety. Its synthesis is well-established, and its physicochemical and spectroscopic properties have been characterized. The primary importance of this compound lies in its utility as a versatile chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications. Furthermore, it serves as a valuable tool for developing enzyme inhibitors and for conducting structure-activity relationship studies, thereby contributing to the broader field of medicinal chemistry and drug discovery.
Computational Approaches in the Study of E 3 1h Indol 6 Yl Acrylic Acid
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). caymanchem.com This method is fundamental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and a target protein's binding site. caymanchem.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and scoring them based on their binding affinity.
In the context of indole (B1671886) acrylic acids, molecular docking has been employed to explore their therapeutic potential. For instance, derivatives of the related compound trans-indole-3-acrylamide have been investigated as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov Docking studies for these derivatives revealed key interactions within the colchicine (B1669291) binding site of tubulin, guiding the synthesis of more potent compounds. nih.gov
A typical molecular docking study on (E)-3-(1H-indol-6-yl)acrylic acid would involve:
Preparation of the Receptor: Obtaining the 3D structure of a target protein from a repository like the Protein Data Bank (PDB).
Ligand Preparation: Generating the 3D structure of this compound and optimizing its geometry.
Docking Simulation: Using software like AutoDock or Glide to place the ligand into the defined binding site of the receptor.
Analysis of Results: Evaluating the predicted binding poses and scoring functions to identify the most stable complex. The analysis focuses on specific interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues of the protein.
| Interaction Type | Potential Interacting Residues in a Target's Active Site | Moiety of this compound Involved |
| Hydrogen Bond Donor | Aspartate, Glutamate, Serine | Indole N-H |
| Hydrogen Bond Acceptor | Arginine, Lysine, Histidine | Carboxylic acid O |
| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan | Indole ring |
| Hydrophobic Interactions | Leucine, Valine, Isoleucine | Indole ring, acrylic backbone |
This table represents a hypothetical analysis of potential interactions for this compound based on its chemical structure and findings from related molecules.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can predict a wide range of molecular attributes, including optimized geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that a molecule is more reactive and can be more readily excited. For indole derivatives, these calculations help in understanding their antioxidant activity, reactivity in biological systems, and their potential as materials for organic electronics.
Studies on related indole-hydrazone derivatives have used DFT calculations to analyze their molecular stability and reactive properties. hmdb.ca For this compound, quantum chemical calculations would provide invaluable data on its electronic characteristics. The table below shows representative data that would be generated from such a study.
| Quantum Chemical Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Relates to the ability to donate electrons (antioxidant capacity) |
| LUMO Energy | -1.9 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 3.9 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and binding interactions |
| Molecular Electrostatic Potential | Varies across the molecule | Predicts sites for electrophilic and nucleophilic attack |
Note: The values in this table are illustrative and represent typical ranges for organic molecules of this type. Actual values would require specific calculations for this compound.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Modeling for Lead Optimization
For a compound to be a successful drug, it must not only be potent but also possess favorable ADME properties. ebi.ac.uk In silico ADME modeling uses computational algorithms to predict these properties before a compound is even synthesized, saving significant time and resources in the drug development pipeline. nih.gov These models are built from large datasets of experimental results and use molecular descriptors to predict a new molecule's behavior. ebi.ac.uk
Key ADME properties predicted by these models include:
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.
Metabolism: Susceptibility to metabolism by Cytochrome P450 (CYP) enzymes.
Excretion: Prediction of clearance pathways.
The Human Metabolome Database entry for the related compound, Indoleacrylic acid (3-yl isomer), indicates it is primarily located in the cell membrane (predicted from LogP), which is a key distributional characteristic. A full in silico ADME profile for this compound would provide a comprehensive overview of its drug-likeness.
| ADME Parameter | Predicted Property for a Drug Candidate | Relevance for Lead Optimization |
| A bsorption | High Caco-2 Permeability | Predicts oral bioavailability |
| D istribution | Low-to-moderate Plasma Protein Binding | High binding can reduce the free drug concentration |
| M etabolism | Not an inhibitor of major CYP enzymes (e.g., CYP3A4) | Avoids drug-drug interactions |
| E xcretion | Predicted renal clearance | Determines the dosing interval |
This table outlines key ADME parameters and their importance in optimizing a lead compound. The predicted properties are desirable characteristics for a potential drug candidate.
Virtual Screening and De Novo Design of Indole-Acrylic Acid Analogs
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. caymanchem.com When a promising scaffold like indole-acrylic acid is identified, virtual screening can be used to find analogs with improved potency or better ADME properties.
De novo design, on the other hand, is a more creative computational approach. Instead of searching existing libraries, de novo design algorithms build new molecules from scratch, piece by piece, within the constraints of the target's binding site. This allows for the exploration of novel chemical space and the design of highly optimized and unique ligands.
For this compound, these techniques could be applied as follows:
Scaffold-Based Virtual Screening: Use the indole-6-yl-acrylic acid core structure as a query to search virtual libraries for commercially available or synthetically accessible analogs.
Fragment-Based De Novo Design: Use the core scaffold as a starting point and computationally "grow" new functional groups onto it to enhance its interaction with a specific target protein. This process would be guided by the binding site's topology and scoring functions that evaluate binding affinity and drug-likeness.
The goal of these methods is to generate a focused set of new chemical entities with a higher probability of success in subsequent experimental testing. The discovery of novel PIM1 kinase inhibitors through virtual screening and de novo design, starting from natural product scaffolds, highlights the power of this approach in generating potent anticancer agents.
Bioconversion and Microbial Metabolism of Indole Acrylic Acids
Biosynthetic Pathways of Indole-Acrylic Acid from Tryptophan by Gut Microbiota
The gut microbiota employs several enzymatic pathways to convert dietary tryptophan into various indole (B1671886) derivatives. mdpi.com The production of indoleacrylic acid is a multi-step process primarily carried out by specific members of the gut microbial community, notably species belonging to the genus Peptostreptococcus. nih.govnih.gov
The biosynthetic journey from tryptophan to indoleacrylic acid typically involves the following key steps:
Transamination of Tryptophan: The initial step involves the conversion of tryptophan to indole-3-pyruvic acid (IPYA). This reaction is catalyzed by aromatic amino acid aminotransferases present in various gut bacteria. tandfonline.com
Reduction to Indole-3-Lactic Acid: Subsequently, IPYA is reduced to indole-3-lactic acid (ILA). This conversion is carried out by certain bacterial species, including members of the genera Bifidobacterium and Lactobacillus. tandfonline.comnih.govresearchgate.net
Dehydration to Indoleacrylic Acid: The final step in this specific pathway is the dehydration of ILA to form indoleacrylic acid. This crucial transformation is mediated by an enzyme complex known as phenyllactate dehydratase, which has been identified in bacteria such as Clostridium sporogenes and several Peptostreptococcus species. nih.govresearchgate.net
It is important to note that the metabolic capabilities for producing indoleacrylic acid are not uniformly distributed across all gut microbes. The presence and abundance of specific bacterial species, such as Peptostreptococcus russellii, Peptostreptococcus anaerobius, and Peptostreptococcus stomatis, are critical for the efficient conversion of tryptophan to indoleacrylic acid. nih.govresearchgate.net
Table 1: Key Bacterial Genera and Species in Indoleacrylic Acid Biosynthesis
| Bacterial Genus/Species | Role in Biosynthesis | Key Enzyme/Pathway |
|---|---|---|
| Peptostreptococcus species (P. russellii, P. anaerobius, P. stomatis) | Convert tryptophan to indoleacrylic acid. nih.govresearchgate.net | Possess the phenyllactate dehydratase (fldAIBC) gene cluster required for the conversion of ILA to IA. nih.govresearchgate.net |
| Clostridium sporogenes | Metabolizes tryptophan to indole-3-propionic acid (IPA) via an IA intermediate. nih.govresearchgate.net | Contains a homologous fldAIBC gene cluster. nih.gov |
| Bifidobacterium species | Produce the precursor indole-3-lactic acid (ILA) from tryptophan. tandfonline.comresearchgate.net | Aromatic amino acid aminotransferase and indolelactic acid dehydrogenase. nih.gov |
| Lactobacillus species | Also produce the precursor indole-3-lactic acid (ILA) from tryptophan. tandfonline.comnih.gov | Aromatic amino acid aminotransferase and indolelactic acid dehydrogenase. nih.gov |
Ecological and Biochemical Significance in Host-Microbe Interactions
Indoleacrylic acid and other tryptophan metabolites serve as crucial signaling molecules in the complex interplay between the host and the gut microbiota. nih.gov Their presence and concentration in the gut lumen can significantly influence both microbial community structure and host physiological responses.
The ecological significance of indoleacrylic acid is underscored by its role in modulating the host's immune system and maintaining intestinal barrier integrity. researchgate.net Research has shown that indoleacrylic acid can suppress inflammatory responses, potentially offering a protective effect in conditions like inflammatory bowel disease (IBD). nih.govnih.govresearchgate.net This anti-inflammatory activity is partly mediated through the activation of host receptors such as the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR). nih.govmdpi.com
Furthermore, the production of indoleacrylic acid by certain commensal bacteria, like Peptostreptococcus species, highlights a mechanism of beneficial host-microbe co-existence. These bacteria can utilize mucin, a key component of the gut mucus layer, as an energy source, which promotes their colonization near the intestinal epithelium where they produce protective metabolites like indoleacrylic acid. nih.govnih.gov This symbiotic relationship is crucial for maintaining a healthy gut environment. A diminished capacity of the gut microbiota to metabolize tryptophan and produce such beneficial compounds has been observed in patients with IBD. nih.govresearchgate.net
Table 2: Functional Significance of Indoleacrylic Acid in Host-Microbe Interactions
| Biological Function | Mechanism of Action | Host Receptor/Pathway Involved |
|---|---|---|
| Suppression of Inflammation | Mitigates inflammatory responses from immune cells. nih.govfrontiersin.org | Aryl Hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR). nih.govmdpi.com |
| Enhancement of Intestinal Barrier Function | Promotes the integrity of the intestinal epithelial barrier. nih.govresearchgate.netresearchgate.net | Activation of PXR, leading to increased expression of tight junction proteins. nih.gov |
| Modulation of Immune Homeostasis | Influences the activity of various immune cells in the gut mucosa. mdpi.com | AhR signaling in intestinal immune cells. mdpi.com |
Enzymatic Biotransformations and Metabolite Characterization
The study of the enzymatic transformations involved in indoleacrylic acid metabolism is key to understanding its production and function. The primary enzyme complex responsible for the conversion of indole-3-lactic acid to indoleacrylic acid is the phenyllactate dehydratase. researchgate.net This enzyme is part of a gene cluster (fldAIBC) that is also involved in the metabolism of other aromatic amino acids. nih.gov
Once produced, indoleacrylic acid can undergo further biotransformations. For instance, it is a known intermediate in the pathway that leads to the formation of indole-3-propionic acid (IPA) in certain bacteria like Clostridium sporogenes. researchgate.net Additionally, within the host, indoleacrylic acid can be conjugated with glycine (B1666218) to form indolylacryloylglycine (B1237535) (IAcrGly), which is then excreted in the urine. hmdb.cawikipedia.org
The characterization of these metabolites is typically achieved through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgnih.gov These methods allow for the sensitive and specific quantification of indoleacrylic acid and related compounds in various biological samples, including serum, cerebrospinal fluid, and fecal matter, providing insights into their distribution and physiological relevance. frontiersin.orgnih.gov
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Therapeutic Targets and Signaling Pathways
While direct studies on (E)-3-(1H-indol-6-yl)acrylic acid are limited, research into its closely related isomer, indole-3-acrylic acid (IA), offers compelling insights into potential therapeutic targets. IA, a metabolite of tryptophan produced by commensal gut bacteria like Peptostreptococcus, has been shown to possess potent anti-inflammatory properties and plays a crucial role in maintaining intestinal barrier function. nih.govresearchgate.net
A primary target for indole (B1671886) derivatives is the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor involved in regulating immune responses. manchester.ac.ukoup.comresearchgate.net Activation of AhR by microbial metabolites like indole-3-acrylic acid can suppress inflammatory pathways. nih.govnih.gov For instance, IA has been shown to mitigate inflammatory responses in human peripheral blood mononuclear cells by downregulating genes involved in inflammation and oxidative stress, such as IL-6 and CCL2. nih.gov Furthermore, IA-mediated AhR activation can enhance the intestinal barrier by increasing the expression of interleukin-22 (IL-22). nih.gov
Given that the indole scaffold is the key pharmacophore for AhR activation, it is highly probable that this compound also modulates this pathway. The position of the acrylic acid group on the indole ring (position 6 instead of 3) would likely influence binding affinity and functional activity, a hypothesis that warrants direct investigation. Studies on halogenated indoles have already shown that the position of a substituent on the indole ring is significant for AhR activation and subsequent anti-inflammatory effects. nih.gov
Beyond the AhR, indole derivatives are known to interact with a range of other biological targets. Therefore, future research on this compound should explore its potential to modulate other pathways implicated in diseases like cancer, neurodegeneration, and metabolic disorders, where other indole compounds have shown promise. nih.govmdpi.comelsevierpure.com
Table 1: Potential Therapeutic Targets for this compound based on Isomer/Derivative Studies
| Target/Pathway | Known Ligand/Modulator | Observed Effect | Potential Implication for this compound | Reference |
|---|---|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) | Indole-3-acrylic acid (IA) | Suppresses inflammatory cytokine production (IL-6, IL-1β), enhances intestinal barrier function. | Potential anti-inflammatory agent for conditions like IBD. | nih.govnih.gov |
| Pregnane (B1235032) X Receptor (PXR) | Other Tryptophan Metabolites | Affects intestinal barrier integrity and immune cell function in mice. | Possible modulation of metabolic and detoxification pathways. | nih.gov |
| NRF2-ARE Pathway | Indole-3-acrylic acid (IA) | Activation of antioxidant pathways. | Potential for cytoprotective and antioxidant therapies. | nih.gov |
| Two-Component Systems (e.g., EvgS) | Indole | Inhibits acid resistance systems in E. coli. | Could serve as a lead for developing novel antimicrobial strategies. | frontiersin.org |
Advanced Synthetic Strategies for Complex Indole-Acrylic Acid Architectures
The creation of diverse molecular libraries is fundamental to exploring the full therapeutic potential of the indole-acrylic acid scaffold. While a straightforward synthesis for this compound exists via the hydrolysis of its methyl ester precursor, methyl E-indole-6-acrylate, with lithium hydroxide (B78521), this method serves as a baseline for more sophisticated approaches. prepchem.com
Modern synthetic organic chemistry offers powerful tools to construct more complex and functionally diverse derivatives. Palladium-catalyzed reactions, for instance, are highly effective for the functionalization of the indole core. nih.govrsc.org Techniques like the Heck or Suzuki coupling could be employed to introduce aryl or other substituent groups onto the indole ring of this compound, allowing for fine-tuning of its electronic and steric properties. Palladium-catalyzed methods have been successfully used to synthesize 3-acylindoles and 2,3-disubstituted indoles, demonstrating the versatility of this approach. nih.govrsc.org
Another promising avenue is the use of green chemistry principles, such as employing Brønsted acid ionic liquids as recyclable catalysts. This approach has been successfully used for the synthesis of α-indolylacrylates from indoles and pyruvates, offering high efficiency and easy product isolation. rsc.org Applying such methods to an indole-6-carboxaldehyde precursor could provide an alternative and environmentally friendly route to this compound and its derivatives.
Furthermore, cascade reactions, where multiple bonds are formed in a single operation, represent a highly efficient strategy. Palladium-catalyzed cascade reactions have been developed for the synthesis of N-functionalized indoles from simple acyclic precursors, a strategy that could be adapted to build complex architectures around the indole-6-yl core. aablocks.com
Table 2: Overview of Synthetic Strategies for Indole-Acrylic Acid Architectures
| Synthetic Strategy | Description | Potential Application for this compound | Reference |
|---|---|---|---|
| Ester Hydrolysis | Saponification of a methyl ester precursor using a base like lithium hydroxide. | Basic synthesis of the target compound. | prepchem.com |
| Palladium-Catalyzed Cross-Coupling | Reactions like Heck, Suzuki, or Sonogashira to attach various substituents to the indole ring. | Creation of a diverse library of C-4, C-5, or C-7 substituted derivatives to probe structure-activity relationships. | nih.govrsc.org |
| Ionic Liquid Catalysis | Use of a Brønsted acid ionic liquid to catalyze the condensation of an indole precursor with a pyruvate. | A green and efficient method for synthesizing the acrylic acid side chain onto a pre-functionalized indole-6 precursor. | rsc.org |
| Cascade Reactions | Multi-step sequences performed in one pot, often catalyzed by a metal like palladium, to rapidly build molecular complexity. | Efficient construction of complex, polycyclic structures fused to the indole-6-yl scaffold. | aablocks.com |
Development of Indole-Acrylic Acid Derivatives as Chemical Probes and Biological Tools
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or organismal context. Given the likely interaction of this compound with targets like AhR, its derivatives could be developed into valuable biological tools. nih.gov
For example, by incorporating a fluorophore into the molecular structure, a fluorescent probe could be created to visualize the localization and dynamics of its target receptor within living cells. The indole nucleus itself possesses intrinsic fluorescent properties that can be modulated by substitution, making it an excellent starting point for probe design. nih.govmdpi.com
Alternatively, derivatives can be synthesized with "warheads" or photoreactive groups. These chemical probes can be used in chemoproteomics experiments to covalently label their protein targets, allowing for their identification and subsequent validation as a therapeutic target. The acrylic acid moiety itself can act as a Michael acceptor, a feature that could be harnessed for covalent binding studies.
The synthesis of ester or amide derivatives from the carboxylic acid group is a straightforward way to create a library of compounds with varied physicochemical properties, such as cell permeability and metabolic stability. nih.gov This allows for the development of tools optimized for different biological assays, from in vitro enzyme inhibition to in vivo studies in animal models.
Opportunities for Multidisciplinary Collaboration in Indole-Acrylic Acid Research
Realizing the full potential of this compound and its derivatives will require a concerted effort across multiple scientific disciplines. nih.govmdpi.com
Synthetic and Medicinal Chemists will be at the forefront, tasked with developing efficient and scalable syntheses for the parent compound and designing libraries of novel derivatives with diverse functionalities. researchgate.netrsc.org
Biologists and Pharmacologists are essential for screening these new compounds to identify their biological activities and therapeutic potential. Their work will involve performing cell-based assays, investigating mechanisms of action, and validating potential targets like AhR.
Computational Chemists and Structural Biologists can provide invaluable insights by modeling the interactions between this compound derivatives and their protein targets. nih.gov Molecular docking studies can predict binding affinities and guide the rational design of more potent and selective compounds, saving significant time and resources in the discovery process. nih.gov
Microbiologists could investigate whether this compound, like its 3-yl isomer, is a product of microbial metabolism and explore its role in host-microbe interactions.
Such a collaborative, multidisciplinary approach will be crucial to navigate the path from initial discovery to potential therapeutic application, unlocking the promising future of this specific indole derivative.
Q & A
(Basic) What are the recommended synthetic routes for (E)-3-(1H-indol-6-yl)acrylic acid, and how can reaction conditions be optimized for yield improvement?
The compound is typically synthesized via Knoevenagel condensation between 1H-indole-6-carbaldehyde and malonic acid derivatives. Optimization strategies include:
- Catalyst selection : Use piperidine or pyridine as catalysts to enhance reaction efficiency .
- Solvent and temperature : Reflux in acetic acid with sodium acetate accelerates the reaction while minimizing side products .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity .
Yield improvements may require stoichiometric adjustments (e.g., excess malonic acid) and inert atmosphere (N₂) to prevent oxidation .
(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Contradictions often arise from differences in assay conditions or structural analogs. Methodological approaches include:
- Standardized assays : Replicate studies using uniform protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) .
- Structural validation : Confirm stereochemistry (e.g., (E)-configuration via NMR coupling constants or X-ray crystallography) to rule out isomer-driven variability .
- Meta-analysis : Compare results across studies with similar substituents (e.g., methoxy vs. methyl groups) to identify trends .
(Basic) What safety precautions should be implemented when handling this compound in laboratory settings?
Based on analogs (e.g., 3-([1,1'-biphenyl]-3-yl)acrylic acid), key precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Emergency protocols : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
- Storage : Keep in a dry, cool environment away from oxidizers .
(Advanced) Which computational methods are suitable for predicting the supramolecular interactions of this compound in crystal structures?
- Density Functional Theory (DFT) : Models hydrogen bonding and π-π stacking interactions between indole and acrylic acid moieties .
- Molecular docking : Predicts binding affinities for biological targets (e.g., enzymes) by simulating ligand-receptor interactions .
- SHELX refinement : Resolves crystallographic disorders and refines hydrogen-bond networks in X-ray datasets .
(Basic) What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- HPLC/UPLC : Quantify purity (>98%) using C18 columns and acetonitrile/water gradients .
- NMR : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) .
- IR spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and conjugated C=O (~1680 cm⁻¹) .
(Advanced) How can structure-activity relationship (SAR) studies be designed to elucidate the functional group contributions in antimicrobial activity?
- Substituent variation : Synthesize analogs with halogen, methoxy, or alkyl groups at indole C-5/C-7 positions .
- Bioassay panels : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess broad-spectrum activity .
- Docking studies : Correlate substituent electronic effects (Hammett σ values) with binding to microbial enzyme active sites .
(Advanced) What experimental strategies can determine the crystal structure of this compound using X-ray diffraction?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond modeling .
- Twinning analysis : Use PLATON to detect and correct for twinning in monoclinic crystals .
(Basic) How should researchers troubleshoot low yields during synthesis via Knoevenagel condensation?
- Side-product analysis : Monitor by TLC; byproducts may form via decarboxylation or isomerization.
- Acid scavengers : Add molecular sieves to absorb water and shift equilibrium toward product .
- Microwave-assisted synthesis : Reduce reaction time (30–60 mins) and improve yield by 10–15% .
(Advanced) What methodologies assess the compound’s potential as an α-glucosidase inhibitor?
- Enzyme assays : Measure IC₅₀ using p-nitrophenyl-α-D-glucopyranoside as substrate .
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Molecular dynamics : Simulate binding stability to α-glucosidase active sites over 100 ns trajectories .
(Advanced) How can researchers validate the (E)-configuration of the acrylic acid moiety?
- NMR spectroscopy : Trans-vinylic protons show large coupling constants (J > 12 Hz) in ¹H NMR .
- X-ray crystallography : Definitive confirmation via bond angles and torsion angles in the crystal lattice .
- UV-Vis spectroscopy : Conjugated systems exhibit λmax shifts (e.g., 280–320 nm) compared to (Z)-isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
